1,1,1-Trifluoro-4-methylhexa-2,4-diene
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Overview
Description
1,1,1-Trifluoro-4-methylhexa-2,4-diene is an organic compound characterized by the presence of three fluorine atoms and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-methylhexa-2,4-diene can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with hexafluorobut-2-yne. This reaction typically occurs in the presence of a solvent such as benzene, and the product is obtained through a series of steps including prototropic rearrangement and Diels–Alder cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-methylhexa-2,4-diene undergoes various types of chemical reactions, including:
Ene Reactions: These involve the addition of electron-deficient acetylenes to the diene system, resulting in the formation of cycloadducts and ene adducts.
Diels–Alder Reactions: This compound can participate in Diels–Alder reactions, forming cyclohexene derivatives through the reaction with dienophiles.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate: Used in ene reactions with the diene system.
Hexafluorobut-2-yne: Reacts with the diene to form cycloadducts.
Solvents: Benzene and tetrachloroethane are commonly used solvents in these reactions.
Major Products:
Cycloadducts: Formed through Diels–Alder reactions.
Ene Adducts: Result from ene reactions with electron-deficient acetylenes.
Scientific Research Applications
1,1,1-Trifluoro-4-methylhexa-2,4-diene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-methylhexa-2,4-diene involves its reactivity with various electrophiles and nucleophiles. The conjugated diene system allows for multiple reaction pathways, including 1,2- and 1,4-addition reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene: Similar in structure but contains additional chlorine and nitrogen atoms.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Another trifluoromethyl compound with different functional groups and reactivity.
Uniqueness: 1,1,1-Trifluoro-4-methylhexa-2,4-diene is unique due to its specific combination of a trifluoromethyl group and a conjugated diene system. This combination imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
651724-52-6 |
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Molecular Formula |
C7H9F3 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H9F3/c1-3-6(2)4-5-7(8,9)10/h3-5H,1-2H3 |
InChI Key |
OWEQLIYXIFJUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=CC(F)(F)F |
Origin of Product |
United States |
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